molecular formula C10H16N6O2 B7070792 N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(tetrazol-1-yl)acetamide

N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(tetrazol-1-yl)acetamide

Cat. No.: B7070792
M. Wt: 252.27 g/mol
InChI Key: SSIDDPUWKZPUTK-QMMMGPOBSA-N
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Description

N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(tetrazol-1-yl)acetamide is a complex organic compound that features a pyrrolidine ring and a tetrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(tetrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2/c1-8(10(18)15-4-2-3-5-15)12-9(17)6-16-7-11-13-14-16/h7-8H,2-6H2,1H3,(H,12,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIDDPUWKZPUTK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)NC(=O)CN2C=NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1)NC(=O)CN2C=NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or pyrrolidine moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrrolidine or tetrazole rings, while reduction may produce reduced forms of these moieties.

Scientific Research Applications

N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(tetrazol-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(tetrazol-1-yl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Tetrazole derivatives: Compounds with the tetrazole moiety, such as 5-substituted tetrazoles.

Uniqueness

N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(tetrazol-1-yl)acetamide is unique due to its combination of the pyrrolidine and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.

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